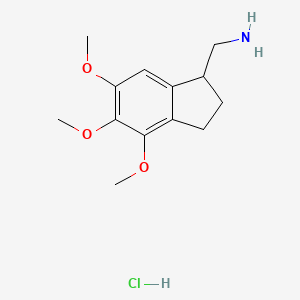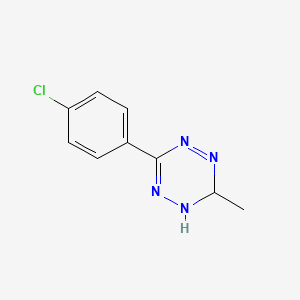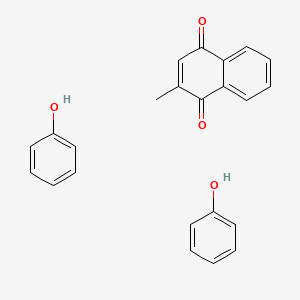![molecular formula C17H13BrClNS B14184511 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline CAS No. 918518-97-5](/img/structure/B14184511.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorophenyl groups may enhance its binding affinity to target proteins, while the quinoline core can intercalate with DNA, disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 6-Bromo-4-chloroquinoline-3-carboxamide
Uniqueness
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is unique due to the presence of both bromine and chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfanyl group adds further versatility, allowing for various chemical modifications and enhancing its potential as a lead compound in drug discovery.
Propriétés
Numéro CAS |
918518-97-5 |
|---|---|
Formule moléculaire |
C17H13BrClNS |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
6-bromo-3-[(4-chlorophenyl)methyl]-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H13BrClNS/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
Clé InChI |
DYPNZBWZUZKMBR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)
![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)




![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)


